6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride
Overview
Description
6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring fused with a piperidine and pyridine moiety, making it a versatile candidate for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity oftyrosine kinases , which play a crucial role in the intracellular signaling pathways regulating growth and survival .
Mode of Action
It’s worth noting that similar compounds, such as imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the kinase, thereby disrupting the signaling pathways it is involved in .
Biochemical Pathways
Compounds with similar structures have been found to affect thephosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation and survival, and its deregulation is frequently observed in cancer .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . The optimization of lipophilic substitution within a series of similar compounds has been shown to provide ATP-competitive, nano-molar inhibitors with improved selectivity and oral bioavailability .
Result of Action
Similar compounds have been found to modulate biomarkers of signaling through their target kinases in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of extracellular growth factors, which can activate the pi3k pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as magnesium oxide nanoparticles to enhance the yield and selectivity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to optimize the reaction efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Magnesium oxide nanoparticles, palladium on carbon
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents .
Medicine
In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit certain kinases involved in cancer cell proliferation has made it a candidate for further preclinical and clinical studies .
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties enable the creation of advanced materials with specific functionalities, such as improved thermal stability and catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenic leukemia.
Piritrexim: An antifolate compound with antitumor properties.
Riociguat: A drug used to treat pulmonary hypertension, featuring a pyrimidine moiety.
Uniqueness
What sets 6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride apart from these similar compounds is its unique combination of a pyrimidine ring with both piperidine and pyridine moieties. This structural arrangement provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-methyl-2-piperidin-3-yl-N-pyridin-2-ylpyrimidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5.ClH/c1-11-9-14(19-13-6-2-3-8-17-13)20-15(18-11)12-5-4-7-16-10-12;/h2-3,6,8-9,12,16H,4-5,7,10H2,1H3,(H,17,18,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTIVJXWKCFLLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCNC2)NC3=CC=CC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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